9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile

Melting point Thermal properties Crystal engineering

9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile (CAS 37649-98-2) is a synthetic anthracene-9,10-dione (anthraquinone) derivative bearing a single electron-withdrawing carbonitrile (–C≡N) group at the 2-position. The compound has a molecular formula of C₁₅H₇NO₂, a molecular weight of 233.22 g·mol⁻¹, and a reported melting point of 203–204 °C.

Molecular Formula C15H7NO2
Molecular Weight 233.22 g/mol
CAS No. 37649-98-2
Cat. No. B12957531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile
CAS37649-98-2
Molecular FormulaC15H7NO2
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C#N
InChIInChI=1S/C15H7NO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H
InChIKeyWOUWMLCELPTUSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile (CAS 37649-98-2): A Cyano-Functionalized Anthraquinone with Distinct Physicochemical and Synthetic Value


9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile (CAS 37649-98-2) is a synthetic anthracene-9,10-dione (anthraquinone) derivative bearing a single electron-withdrawing carbonitrile (–C≡N) group at the 2-position . The compound has a molecular formula of C₁₅H₇NO₂, a molecular weight of 233.22 g·mol⁻¹, and a reported melting point of 203–204 °C . Its structure combines the redox-active quinone core with a polar nitrile substituent, creating a differentiated profile relative to unsubstituted anthraquinone and other 2-substituted analogs in terms of intermolecular interactions, volatility, and downstream synthetic utility.

Why 9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile Cannot Be Replaced by Generic Anthraquinone Analogs


The 2-carbonitrile substituent in 9,10-dioxo-9,10-dihydroanthracene-2-carbonitrile is not a passive structural feature; it significantly alters the compound's melting point, vapor pressure, and lipophilicity relative to anthraquinone, 2-methylanthraquinone, and 2-chloroanthraquinone . These changes directly impact purification, formulation, and reaction compatibility. Moreover, the nitrile group serves as an essential synthetic handle that enables unique downstream transformations—particularly the direct preparation of 1-amino-4-(ethylamino)anthraquinone-2-carbonitrile (Disperse Blue 359)—which cannot be replicated using 2-halo, 2-alkyl, or unsubstituted anthraquinones without additional functional group interconversion steps [1]. Substituting a generic anthraquinone therefore risks not only altered physical behavior but also complete loss of a critical synthetic pathway.

9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile: Quantitative Differentiation Evidence Against Closest Analogs


Significantly Depressed Melting Point Versus Anthraquinone and 2-Chloroanthraquinone

9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile exhibits a melting point of 203–204 °C , which is approximately 81 °C lower than that of unsubstituted anthraquinone (284–286 °C) [1] and 5–8 °C lower than 2-chloroanthraquinone (209–211 °C) [2]. The introduction of the polar, linear nitrile group disrupts the planar π-stacking and dipolar packing of the anthraquinone core more effectively than a chloro substituent, resulting in weaker overall lattice energy.

Melting point Thermal properties Crystal engineering

Elevated Predicted Vapor Pressure Versus Anthraquinone Indicating Enhanced Volatility

The predicted vapor pressure of 9,10-dioxo-9,10-dihydroanthracene-2-carbonitrile at 25 °C is approximately 0.0 ± 1.1 mmHg , which is several orders of magnitude higher than the experimentally reported vapor pressure of unsubstituted anthraquinone (~1.16 × 10⁻⁷ mmHg at 25 °C) [1]. Although the predicted value carries significant uncertainty, the direction and magnitude of the difference suggest that the cyano substituent substantially increases volatility relative to the parent quinone.

Vapor pressure Volatility Physical chemistry

Reduced Predicted Lipophilicity (LogP) Compared to 2-Methyl- and 2-Chloroanthraquinone

9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile exhibits a predicted ACD/LogP of 2.82 . This is 0.63 log units lower than 2-methylanthraquinone (LogP 3.45) [1] and 0.90 log units lower than 2-chloroanthraquinone (LogP 3.72) [2], indicating that the polar nitrile group imparts greater hydrophilicity compared to methyl or chloro substituents at the same position.

LogP Lipophilicity Partition coefficient

Unique Synthetic Utility as a Direct Precursor to Disperse Blue 359 via Cyano-Directed Amination

The 2-carbonitrile group of 9,10-dioxo-9,10-dihydroanthracene-2-carbonitrile acts as an essential synthetic handle that enables direct nucleophilic aromatic substitution at the 1- and 4-positions, yielding 1-amino-4-(ethylamino)anthraquinone-2-carbonitrile (Disperse Blue 359, CAS 62570-50-7) [1]. In contrast, 2-methylanthraquinone lacks the electron-withdrawing cyano group necessary to activate the ring toward amination at these positions, and 2-chloroanthraquinone would require displacement of the chloro group as an alternative pathway, leading to a different product. The cyano group is retained in the final dye, contributing to its coloristic properties [2].

Synthetic utility Dye intermediate Disperse Blue 359

Optimal Application Scenarios for 9,10-Dioxo-9,10-dihydroanthracene-2-carbonitrile Based on Quantitative Differentiation


Synthesis of Disperse Blue 359 and Related Anthraquinone Disperse Dyes

The 2-carbonitrile group enables direct amination at the 1- and 4-positions to produce Disperse Blue 359, a commercially significant red-blue disperse dye used in polyester thermal transfer printing [1]. The nitrile substituent is retained in the final dye structure and contributes to the desired shade and fastness properties. No other 2-substituted anthraquinone provides this same direct synthetic entry without additional functional group manipulation, making this compound the preferred starting material for dye manufacturers seeking process efficiency.

Melt- and Solvent-Based Formulation Development Requiring Lower Thermal Thresholds

With a melting point approximately 81 °C lower than anthraquinone (203–204 °C vs. 284–286 °C) , this compound is better suited for applications where low-temperature melting is desirable—such as hot-melt coating, melt-spinning of functional fibers, or solvent-free dispersion processes. The reduced thermal requirement can lower energy consumption and minimize thermal degradation of co-formulated components.

Vapor-Phase Deposition and Sublimation-Based Purification Workflows

The predicted vapor pressure several orders of magnitude higher than that of unsubstituted anthraquinone suggests that this compound is a more viable candidate for physical vapor deposition (PVD) techniques, vacuum sublimation purification, or gas-phase reaction studies. Researchers exploring thin-film anthraquinone-based materials should prioritize this derivative when appreciable volatility is a selection criterion.

Chromatographic Method Development and Bioanalytical Studies Requiring Defined Lipophilicity

The lowered predicted LogP of 2.82 relative to 2-methylanthraquinone (3.45) and 2-chloroanthraquinone (3.72) alters reversed-phase HPLC retention, solid-phase extraction recovery, and octanol-water partitioning. Analytical chemists developing separation methods for anthraquinone mixtures, or researchers using this compound as a probe in partition-based assays, should select the 2-carbonitrile derivative when a more polar anthraquinone congener is required.

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